N-{2-[(4-fluorobenzyl)oxy]benzyl}cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine is a chemical compound known for its unique structure and potential applications in various fields It is characterized by the presence of a cyclopentyl group, a fluorobenzyl group, and a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine typically involves the reaction of cyclopentylamine with 4-fluorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base like sodium hydroxide. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylamines.
Scientific Research Applications
N-cyclopentyl-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorobenzyl)cyclopentylamine
- N-cyclopentyl-N-(4-fluorobenzyl)amine
Uniqueness
N-cyclopentyl-N-{2-[(4-fluorobenzyl)oxy]benzyl}amine is unique due to the presence of both cyclopentyl and fluorobenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H22FNO |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]cyclopentanamine |
InChI |
InChI=1S/C19H22FNO/c20-17-11-9-15(10-12-17)14-22-19-8-4-1-5-16(19)13-21-18-6-2-3-7-18/h1,4-5,8-12,18,21H,2-3,6-7,13-14H2 |
InChI Key |
UNLQTVAVWVMEFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CC=CC=C2OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.